N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

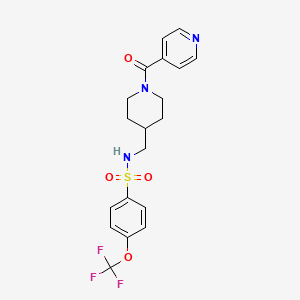

N-((1-Isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a 4-(trifluoromethoxy)benzenesulfonamide core linked to a piperidine moiety substituted with an isonicotinoyl group (pyridine-4-carbonyl). Its structural complexity allows for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for biological activity .

Properties

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4S/c20-19(21,22)29-16-1-3-17(4-2-16)30(27,28)24-13-14-7-11-25(12-8-14)18(26)15-5-9-23-10-6-15/h1-6,9-10,14,24H,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOQBYRZQBVPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the Isonicotinoyl Group: This step involves the acylation of the piperidine ring with isonicotinic acid or its derivatives.

Attachment of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Formation of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug development for treating various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Core Sulfonamide Group: All compounds share the benzenesulfonamide backbone, which is known for its role in enzyme inhibition (e.g., carbonic anhydrase, kinases). The 4-(trifluoromethoxy) group in the target compound and ’s analog enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Substituent Diversity: The target compound’s isonicotinoylpiperidine group introduces a rigid pyridine ring, favoring interactions with aromatic residues in enzyme active sites. ’s methylpiperidine and cyclopentylamino groups may balance solubility and lipophilicity, a critical factor in pharmacokinetics .

Synthetic Approaches :

- The target compound likely requires multi-step synthesis, including piperidine functionalization and sulfonamide coupling.

- highlights the use of Suzuki-Miyaura cross-coupling for introducing boronic acid derivatives, a method applicable to the target compound’s pyridine moiety .

- references sulfathiazole-derived syntheses, which differ from the target’s piperidine-based route .

Research Findings and Implications

Pharmacological Potential:

- Target Compound: The isonicotinoyl group may confer affinity for nicotinic acetylcholine receptors or NAD-dependent enzymes. The trifluoromethoxy group’s electron-withdrawing effects could stabilize binding interactions .

- : The pyrazolo[3,4-d]pyrimidin moiety is structurally analogous to ATP-competitive kinase inhibitors, indicating possible use in oncology or inflammation .

Physicochemical Properties:

- Lipophilicity : The target compound’s trifluoromethoxy group (LogP ~2.5 estimated) is less lipophilic than ’s cyclopentyl group (LogP ~3.1), which may influence blood-brain barrier penetration.

- Solubility : The pyridine ring in the target compound could improve aqueous solubility compared to ’s methylpiperidine derivative.

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Isonicotinoyl Moiety : An aromatic component that enhances biological activity.

- Trifluoromethoxy Group : A substituent that may influence pharmacokinetics and potency.

The molecular formula is , with a molecular weight of approximately 373.38 g/mol.

This compound primarily interacts with specific targets in cellular pathways. Its mechanism of action includes:

- Bromodomain Interaction : The compound acts as a modulator of the bromodomain and extraterminal (BET) family of proteins, which are critical for regulating gene transcription and cell cycle processes.

- Inhibition of Kinases : It has been shown to inhibit the BCR-ABL kinase, disrupting downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are vital for cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Notable findings include:

- Cell Proliferation Inhibition : The compound has demonstrated effectiveness in inhibiting the proliferation of various cancer cell lines, including human colon cancer (HCT116) and breast cancer (MCF-7) cells.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on BET Inhibition : Research published in Journal of Medicinal Chemistry discusses the role of this compound in inhibiting BET proteins, leading to altered gene expression profiles associated with cancer progression .

- Comparative Studies : A comparative study on synthetic approaches revealed that derivatives of the compound show varied biological activities, emphasizing the importance of structural modifications for enhanced efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including:

- Stepwise functionalization : Piperidine derivatives are coupled with sulfonamide precursors under controlled conditions. Temperature (typically 50–80°C), solvent choice (e.g., DMF or dichloromethane), and catalysts (e.g., triethylamine) are critical .

- Purification : Recrystallization or column chromatography is used to isolate the product. HPLC monitoring ensures >95% purity .

- Protecting groups : Temporary protection of amine groups prevents undesired side reactions during sulfonamide formation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and sulfonamide moieties .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects intermediates .

- Mass Spectrometry (MS) : Determines molecular weight (expected ~450–500 g/mol) and fragmentation patterns .

Q. What are the primary challenges in synthesizing this compound, and how are they mitigated?

- Low yields : Caused by steric hindrance during piperidine-isonicotinoyl coupling. Mitigated by optimizing reaction time (12–24 hrs) and using excess reagents .

- Byproduct formation : Controlled via slow addition of sulfonating agents and TLC monitoring .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound’s pharmacokinetic properties and target binding?

- Lipophilicity : The -OCF₃ group enhances membrane permeability, confirmed via logP calculations (~3.5) .

- Target interactions : Computational docking (e.g., AutoDock Vina) shows hydrogen bonding with bacterial dihydropteroate synthase, mimicking para-aminobenzoic acid .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Analog synthesis : Systematic substitution of the piperidine or sulfonamide group (e.g., replacing isonicotinoyl with benzoyl) .

- In vitro assays : IC₅₀ values against bacterial/fungal strains or cancer cell lines (e.g., MIC ≤ 2 µg/mL for S. aureus) .

- QSAR modeling : Uses descriptors like polar surface area and H-bond donors to predict activity .

Q. How can computational chemistry guide the optimization of this compound’s aqueous solubility without compromising activity?

- Solvent-accessible surface area (SASA) analysis : Identifies hydrophobic regions for PEGylation or salt formation .

- Co-solvency studies : Molecular dynamics simulations predict solubility in DMSO/water mixtures .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-response refinement : Re-testing across a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects .

- Batch variability analysis : Compare purity (via HPLC) and crystallinity (PXRD) between inactive and active batches .

Q. How are in vitro assays designed to evaluate the compound’s mechanism of action against specific targets?

- Enzyme inhibition assays : Direct measurement of dihydropteroate synthase activity using UV-Vis spectroscopy (e.g., NADPH depletion at 340 nm) .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracked via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.